Ciwujiatone
Overview
Description
Ciwujiatone is a natural compound found in the plant Eleutherococcus senticosus, commonly known as Siberian ginseng or Ciwujia. This compound belongs to the class of lignans, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ciwujiatone can be synthesized through various chemical routes. One common method involves the oxidative coupling of phenylpropanoid units. The reaction typically requires a catalyst, such as a metal complex, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is often extracted from the roots and rhizomes of Eleutherococcus senticosus. The extraction process involves grinding the plant material into a fine powder, followed by solvent extraction using ethanol or methanol. The extract is then concentrated and purified through techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Ciwujiatone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinone derivatives, dihydro derivatives, and substituted lignans, each with distinct biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other biologically active lignans.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its potential in treating neurodegenerative diseases, inflammation, and oxidative stress.
Industry: Utilized in the formulation of health supplements and herbal medicines.
Mechanism of Action
Ciwujiatone exerts its effects through multiple molecular targets and pathways. It has been shown to modulate the activity of neurotransmitters such as serotonin and gamma-aminobutyric acid (GABA), thereby influencing mood and cognitive functions. Additionally, this compound activates antioxidant pathways, reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Ciwujiatone shares structural similarities with other lignans such as pinoresinol, sesamin, and syringaresinol. it is unique in its specific arrangement of methoxy and hydroxyl groups, which confer distinct biological activities. Unlike other lignans, this compound has shown a higher efficacy in modulating neurotransmitter levels and reducing oxidative stress .
List of Similar Compounds
- Pinoresinol
- Sesamin
- Syringaresinol
- Lariciresinol
Properties
IUPAC Name |
(4-hydroxy-3,5-dimethoxyphenyl)-[(3R,4R,5S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O9/c1-27-15-5-11(6-16(28-2)20(15)25)19(24)14-10-31-22(13(14)9-23)12-7-17(29-3)21(26)18(8-12)30-4/h5-8,13-14,22-23,25-26H,9-10H2,1-4H3/t13-,14-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCVHDRNDJRUOT-FBJOKTGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(C(CO2)C(=O)C3=CC(=C(C(=C3)OC)O)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@H](CO2)C(=O)C3=CC(=C(C(=C3)OC)O)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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